molecular formula C8H17NO3 B3114754 Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS No. 204587-92-8

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Cat. No.: B3114754
CAS No.: 204587-92-8
M. Wt: 175.23 g/mol
InChI Key: KMUQLNSVLPPTEO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown that certain organic synthesis processes benefit from the use of tert-butyl derivatives as catalysts or reactants. For example, the use of metal cation-exchanged clays as catalysts for organic synthesis reactions demonstrates the versatility of tert-butyl compounds in facilitating various chemical transformations, including alkylation, rearrangement, and oxidation reactions. These catalysts have been regenerated and reused multiple times, indicating their sustainability and efficiency in organic synthesis processes (Tateiwa & Uemura, 1997).

Environmental Impact and Degradation

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which include tert-butyl derivatives, have been extensively studied. These compounds, found in various environmental matrices and human tissues, exhibit potential health risks due to their toxicity. The study calls for further investigation into less toxic alternatives and methods to mitigate environmental pollution caused by these compounds (Liu & Mabury, 2020).

Biodegradation of Ethers

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the adaptability of microorganisms to degrade tert-butyl-containing compounds. Despite the slow degradation kinetics, certain microorganisms can utilize these compounds as carbon and energy sources, opening avenues for bioremediation strategies to tackle pollution from such substances (Thornton et al., 2020).

Plasma Reactor Applications

The decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor with hydrogen addition presents an innovative method for treating pollutants. This approach demonstrates the efficacy of plasma reactors in converting MTBE into less harmful substances, providing an alternative method for environmental remediation of tert-butyl compound contamination (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUQLNSVLPPTEO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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